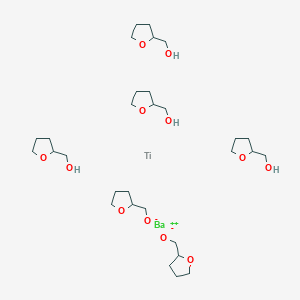
Barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium
Vue d'ensemble
Description
Barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium is a complex compound with the molecular formula C30H58BaO12Ti. It is also known as barium titanium (IV) tetrahydrofurfuryl oxide. This compound is notable for its unique structure, which includes barium and titanium ions coordinated with oxolan-2-ylmethanol and oxolan-2-ylmethanolate ligands. It has a molecular weight of approximately 795.968 g/mol and is typically found in a liquid state at room temperature .
Méthodes De Préparation
The synthesis of barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium involves the reaction of barium and titanium precursors with oxolan-2-ylmethanol and oxolan-2-ylmethanolate under controlled conditions. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures ranging from 176 to 183°C . Industrial production methods may involve the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of barium and titanium oxides.
Reduction: Reduction reactions can occur with reducing agents, potentially converting the titanium component to a lower oxidation state.
Substitution: The oxolan-2-ylmethanol and oxolan-2-ylmethanolate ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium has several scientific research applications:
Biology: The compound’s unique coordination chemistry makes it a subject of study in bioinorganic chemistry.
Mécanisme D'action
The mechanism of action of barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium involves its interaction with molecular targets through its barium and titanium centers. These interactions can influence various pathways, including those related to its dielectric and piezoelectric properties. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium can be compared with other barium and titanium compounds, such as:
Barium titanate (BaTiO3): Known for its excellent dielectric properties and used in capacitors and sensors.
Titanium dioxide (TiO2): Widely used as a photocatalyst and in pigments.
Barium sulfate (BaSO4): Commonly used as a radiopaque agent in medical imaging.
The uniqueness of this compound lies in its specific coordination environment and the combination of barium and titanium with organic ligands, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H10O2.2C5H9O2.Ba.Ti/c6*6-4-5-2-1-3-7-5;;/h4*5-6H,1-4H2;2*5H,1-4H2;;/q;;;;2*-1;+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCAVSUNVCCOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CO.C1CC(OC1)CO.C1CC(OC1)CO.C1CC(OC1)CO.C1CC(OC1)C[O-].C1CC(OC1)C[O-].[Ti].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58BaO12Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584108 | |
| Record name | barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308796-51-2 | |
| Record name | barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


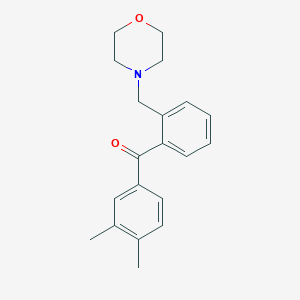
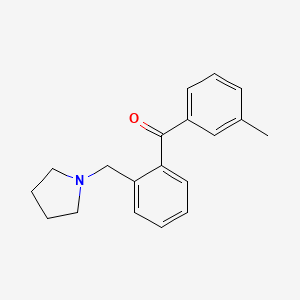
![2-Carboethoxy-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613371.png)
![2,3-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613372.png)
![Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1613373.png)
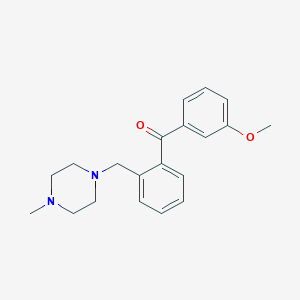
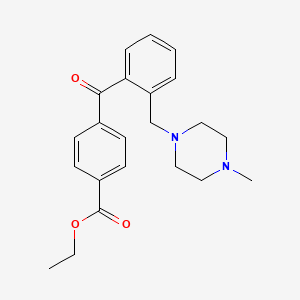
![1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)ethanone](/img/structure/B1613380.png)
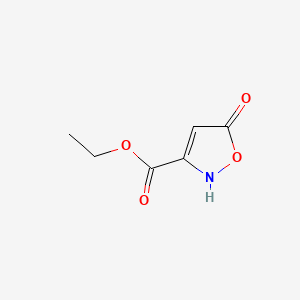
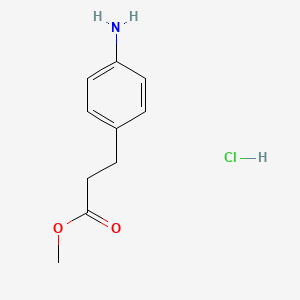
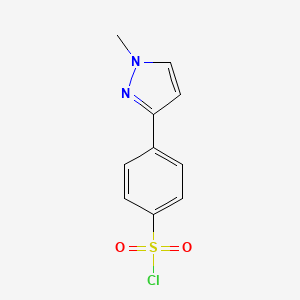
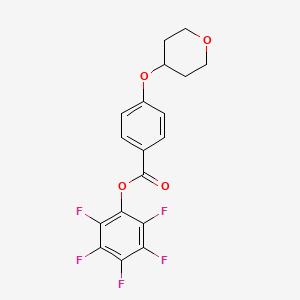
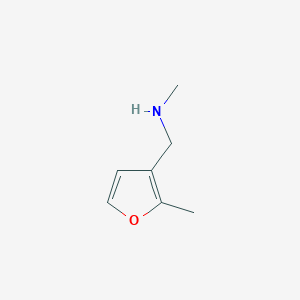
![[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol](/img/structure/B1613390.png)
